Potassium pivalate
CAS No.: 19455-23-3
Cat. No.: VC2284383
Molecular Formula: C5H9KO2
Molecular Weight: 140.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19455-23-3 |
---|---|
Molecular Formula | C5H9KO2 |
Molecular Weight | 140.22 g/mol |
IUPAC Name | potassium;2,2-dimethylpropanoate |
Standard InChI | InChI=1S/C5H10O2.K/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 |
Standard InChI Key | WFMNHCSATCWAAQ-UHFFFAOYSA-M |
SMILES | CC(C)(C)C(=O)[O-].[K+] |
Canonical SMILES | CC(C)(C)C(=O)[O-].[K+] |
Introduction
Chemical Structure and Properties
Basic Chemical Information
Potassium pivalate is represented by the molecular formula C5H9KO2 (or C5H11KO2 including hydrogens) with a molecular weight of approximately 142.24 g/mol . It exists as a white to almost white crystalline solid or powder at room temperature and is registered under the CAS number 19455-23-3 . The compound's IUPAC name is potassium 2,2-dimethylpropanoate, reflecting its structure as the potassium salt of 2,2-dimethylpropanoic acid.
Physical and Chemical Properties
The physical and chemical properties of potassium pivalate significantly influence its applications and handling requirements. Table 1 summarizes these key properties:
Property | Value |
---|---|
Melting point | Approximately 200°C |
Physical form | Powder to crystalline solid |
Color | White to almost white |
Solubility | Sparingly soluble in water, slightly soluble in DMSO |
Storage conditions | Inert atmosphere, room temperature |
Molecular weight | 142.24 g/mol |
The compound's limited solubility in water and organic solvents influences its reaction conditions and applications in various synthetic protocols. Its relatively high melting point suggests significant ionic character in its crystal structure, typical of potassium salts of carboxylic acids.
Synthesis and Preparation Methods
Laboratory Synthesis
Potassium pivalate can be synthesized through several methods in laboratory settings, with the most common approach being the neutralization of pivalic acid with potassium hydroxide:
(CH3)3CCOOH + KOH → (CH3)3CCOOK + H2O
This acid-base reaction proceeds readily in aqueous medium, with the product typically isolated by evaporation of water and subsequent recrystallization if necessary. Alternative synthetic routes include reactions of diethanolamine with potassium halides, which can provide potassium pivalate under specific conditions .
Industrial Production
Industrial-scale production of potassium pivalate generally employs similar neutralization chemistry but optimized for larger volumes and cost efficiency. The process may utilize potassium carbonate instead of potassium hydroxide as the base:
2(CH3)3CCOOH + K2CO3 → 2(CH3)3CCOOK + H2O + CO2
This approach is often preferred in industrial settings due to the lower cost and easier handling of potassium carbonate compared to the more caustic potassium hydroxide. The production typically involves careful temperature control and mixing to ensure complete reaction and product purity.
Chemical Reactivity and Mechanisms
Nucleophilic Reactions
As a carboxylate salt, potassium pivalate functions as a nucleophile in many synthetic contexts. The negatively charged oxygen atoms can attack electrophilic centers, leading to various substitution and addition reactions. This nucleophilic character makes it particularly useful in esterification reactions and as a base in palladium-catalyzed transformations.
Cross-Coupling Applications
Potassium pivalate has gained significant attention for its role in transition metal-catalyzed cross-coupling reactions. In these processes, it often serves as both a ligand for the metal catalyst and as a base to facilitate key steps in the catalytic cycle . The steric bulk of the pivalate group can influence the orientation of substrates and intermediates, potentially enhancing reaction selectivity.
Trimerization Reactions
One of the most notable applications of potassium pivalate is in the synthesis of heterocyclic compounds, particularly pyrazole rings. This process involves a complex trimerization reaction between multiple pivalate molecules, followed by elimination of water and decarboxylation . The mechanism involves:
-
Initial condensation of pivalate units
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Cyclization to form the heterocyclic intermediate
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Elimination of water and carbon dioxide
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Final aromatization to yield the pyrazole product
This synthetic pathway demonstrates the compound's versatility beyond simple nucleophilic reactions, highlighting its utility in constructing complex molecular architectures.
Applications in Organic Synthesis
As a Synthetic Intermediate
Potassium pivalate serves as an important intermediate in the synthesis of various organic compounds. Its reactivity with amines to form urea derivatives makes it valuable in the preparation of pharmaceutically relevant compounds . The resulting urea derivatives can subsequently participate in cross-coupling reactions, further expanding the synthetic utility of potassium pivalate-derived intermediates.
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds represents one of the most valuable applications of potassium pivalate. As previously mentioned, it enables the formation of pyrazole rings through a trimerization process . Pyrazoles are important structural motifs in pharmaceutical chemistry, appearing in numerous bioactive compounds and medications.
Table 2: Examples of Heterocyclic Compounds Synthesized Using Potassium Pivalate
Heterocycle Type | Reaction Conditions | Key Intermediates | Applications |
---|---|---|---|
Pyrazoles | Trimerization, -H2O, -CO2 | Cyclic intermediates | Pharmaceuticals, agrochemicals |
Substituted pyrazoles | Palladium catalysis | Pivalate-metal complexes | Bioactive compounds |
Functionalized heterocycles | Cross-coupling | Pivalate derivatives | Drug discovery |
Polymer Chemistry Applications
In polymer chemistry, potassium pivalate functions as an intermediate in the production of trimerization reagents such as triethylamine and tripropylamine, which are subsequently used in polyurethane foam fabrication . The specific steric and electronic properties of the pivalate group contribute to the performance characteristics of these polymerization catalysts.
Biological Relevance and Research
Metabolic Effects
While potassium pivalate itself is primarily utilized in chemical synthesis rather than biological applications, research has investigated its metabolic implications, particularly in relation to carnitine metabolism. Studies in animal models have demonstrated that pivalate compounds can induce secondary carnitine deficiency through the formation of pivalyl-carnitine conjugates.
Gene Expression Studies
Table 3: Gene Expression Changes Induced by Pivalate Administration
Parameter | Observation | Model System |
---|---|---|
Number of affected genes | ~140 differentially expressed genes | Porcine model |
Primary pathway impact | Innate immune response | Hepatic tissue |
Carnitine levels | 40-60% reduction in free and acetylcarnitine | Plasma and tissue |
Veterinary Applications
Compounds related to potassium pivalate, such as desoxycorticosterone pivalate (DOCP), have established applications in veterinary medicine. DOCP is utilized in the treatment of hypoadrenocorticism in dogs, where it helps regulate electrolyte balance by modifying serum sodium and potassium levels. Clinical studies have shown that DOCP administration results in measurable changes to the sodium-potassium ratio, which correlates with clinical improvement.
Comparative Analysis with Related Compounds
Comparison with Other Alkali Metal Pivalates
Potassium pivalate belongs to a family of alkali metal pivalates, each with distinct properties and applications. The nature of the cation significantly influences the compound's physical properties, solubility, and reactivity patterns.
Table 4: Comparative Properties of Alkali Metal Pivalates
Property | Potassium Pivalate | Sodium Pivalate | Lithium Pivalate |
---|---|---|---|
Solubility in water | Sparingly soluble | More soluble than K+ salt | Less soluble than K+ salt |
Crystal structure | Ionic lattice | Ionic lattice | More covalent character |
Reactivity in synthesis | Moderate | Similar to K+ salt | Often more reactive |
Applications | Cross-coupling, heterocycle synthesis | Similar to K+ salt | Organometallic chemistry |
Relationship to Pivalic Acid
Potassium pivalate is derived from pivalic acid (2,2-dimethylpropanoic acid), with the acidic proton replaced by a potassium cation. This transformation fundamentally changes the compound's properties: while pivalic acid is a liquid with significant volatility and acidity, potassium pivalate exists as a non-volatile solid with basic properties. These differences dramatically affect their respective applications and handling requirements.
Analytical Methods and Characterization
Spectroscopic Identification
Potassium pivalate can be characterized using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. In IR spectroscopy, the compound exhibits characteristic carboxylate stretching bands, typically around 1550-1650 cm⁻¹ for the asymmetric stretch and 1300-1420 cm⁻¹ for the symmetric stretch.
In ¹H NMR spectroscopy, the compound displays a strong singlet corresponding to the nine equivalent protons of the three methyl groups. ¹³C NMR spectroscopy reveals signals for the quaternary carbon, the carboxylate carbon, and the methyl carbons, providing a clear fingerprint for structural identification.
Chromatographic Analysis
For purity determination and reaction monitoring, chromatographic techniques such as high-performance liquid chromatography (HPLC) can be employed. Gel permeation chromatography has been specifically mentioned as a purification method for reaction products derived from potassium pivalate, particularly in the context of heterocycle synthesis .
Industrial Applications and Scale-up Considerations
Process Chemistry
In industrial settings, potassium pivalate serves as a valuable reagent in process chemistry, particularly for the preparation of specialty chemicals and pharmaceutical intermediates. Its role in cross-coupling reactions makes it relevant to the synthesis of complex molecules with potential commercial applications.
Scale-up Challenges
Scaling up reactions involving potassium pivalate presents several challenges, including:
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Managing the limited solubility in common solvents
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Controlling reaction exotherms during neutralization
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Ensuring efficient mixing for heterogeneous reactions
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Developing cost-effective purification strategies
Addressing these challenges requires careful engineering considerations and potentially modified synthetic approaches compared to laboratory-scale procedures.
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